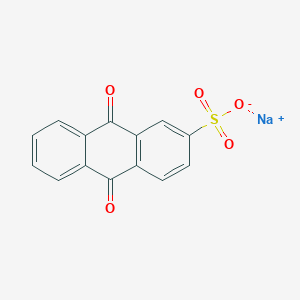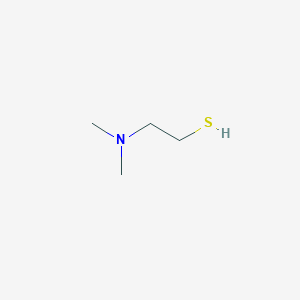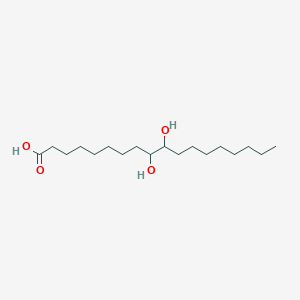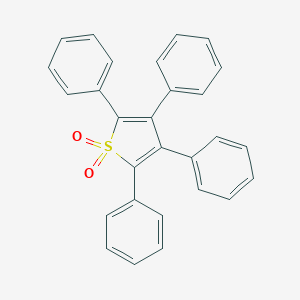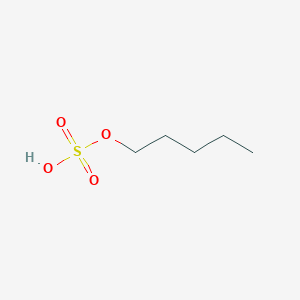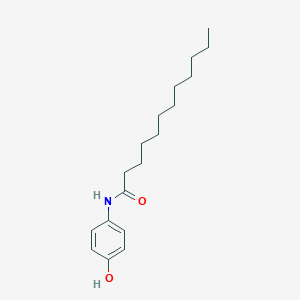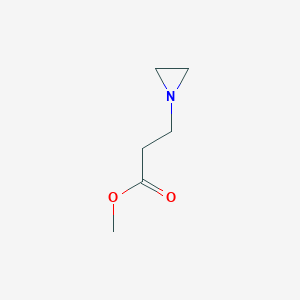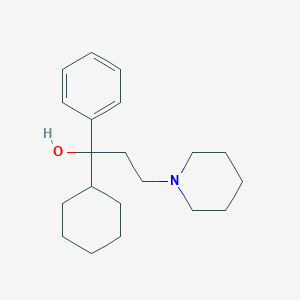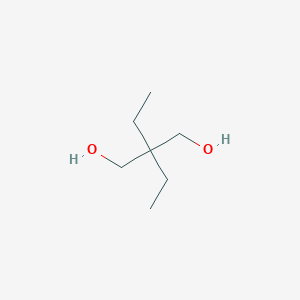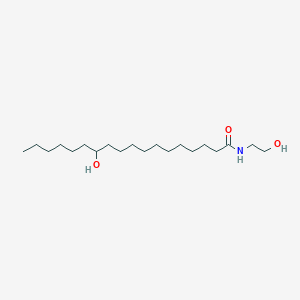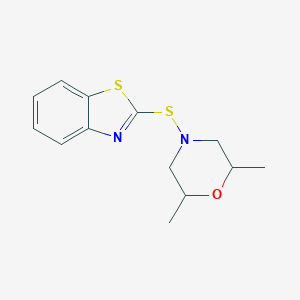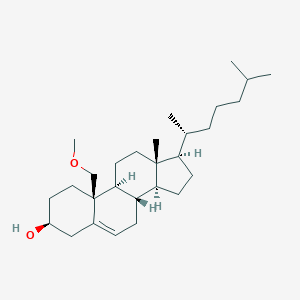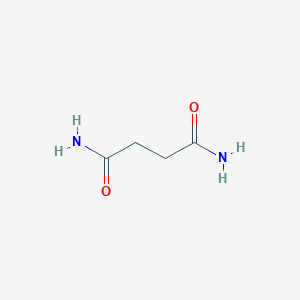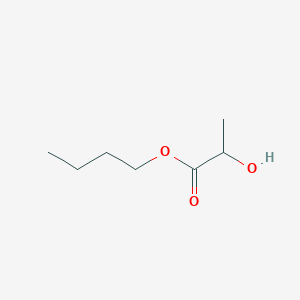![molecular formula C8H14 B089794 Spiro[3.4]octane CAS No. 175-56-4](/img/structure/B89794.png)
Spiro[3.4]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[3.4]octane is a bicyclic organic compound with a unique spiro-bridge structure. It has been found to have various biological activities, including anti-inflammatory, antitumor, and antiviral properties.4]octane.
Wirkmechanismus
The mechanism of action of spiro[3.4]octane is not fully understood. However, it has been found to interact with various cellular pathways, including the NF-κB and MAPK pathways. It has also been found to inhibit the activity of enzymes such as COX-2 and 5-LOX. These interactions are responsible for the anti-inflammatory, antitumor, and antiviral properties of spiro[3.4]octane.
Biochemische Und Physiologische Effekte
Spiro[3.4]octane has been found to have various biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. It can also induce apoptosis in cancer cells by activating caspases. Additionally, it can inhibit the replication of viruses by interfering with viral entry and replication. These effects make spiro[3.4]octane a promising candidate for the development of new drugs.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using spiro[3.4]octane in lab experiments include its unique spiro-bridge structure and its various biological activities. However, the limitations include its low solubility in water and its potential toxicity at high concentrations. Careful consideration should be taken when using spiro[3.4]octane in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of spiro[3.4]octane. One direction is the development of new drugs based on its biological activities. Another direction is the study of its interactions with other cellular pathways and enzymes. Additionally, the study of its potential toxicity and side effects is important for its safe use in humans. The future directions for the study of spiro[3.4]octane are vast and have the potential to lead to significant advancements in the field of drug development.
Conclusion:
In conclusion, spiro[3.4]octane is a unique bicyclic organic compound with various biological activities. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The study of spiro[3.4]octane has the potential to lead to the development of new drugs and significant advancements in the field of drug development.
Synthesemethoden
Spiro[3.4]octane can be synthesized through several methods. One of the most common methods is the Diels-Alder reaction between cyclopentadiene and ethylene. Another method involves the reaction between 1,3-cyclohexadiene and ethylene, followed by a Diels-Alder reaction with maleic anhydride. The synthesis of spiro[3.4]octane is important for its scientific research application.
Wissenschaftliche Forschungsanwendungen
Spiro[3.4]octane has been extensively studied for its biological activities. It has been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. It also has antitumor properties and can induce apoptosis in cancer cells. Additionally, it has been found to have antiviral properties and can inhibit the replication of viruses such as HIV and influenza. The scientific research application of spiro[3.4]octane is vast and has the potential to lead to the development of new drugs.
Eigenschaften
CAS-Nummer |
175-56-4 |
|---|---|
Produktname |
Spiro[3.4]octane |
Molekularformel |
C8H14 |
Molekulargewicht |
110.2 g/mol |
IUPAC-Name |
spiro[3.4]octane |
InChI |
InChI=1S/C8H14/c1-2-5-8(4-1)6-3-7-8/h1-7H2 |
InChI-Schlüssel |
IWDANOJGJIFBEL-UHFFFAOYSA-N |
SMILES |
C1CCC2(C1)CCC2 |
Kanonische SMILES |
C1CCC2(C1)CCC2 |
Andere CAS-Nummern |
175-56-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



